molecular formula C37H54O4 B1259241 Carpesterol

Carpesterol

Cat. No.: B1259241
M. Wt: 562.8 g/mol
InChI Key: PQWWCRLPWBAFIP-PRQOAQHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carpesterol is a steroidal compound first isolated from the seeds of Solanum ferox Linn, a plant native to India and China, through petroleum ether extraction and subsequent purification . Its structure was later elucidated as (22R)-3β-benzoyloxy-22-hydroxy-4α-methyl-5α-stigmast-7-en-6-one, characterized by a benzoyloxy group at C-3, hydroxylation at C-22, and a methyl group at C-4α . This compound has been identified in multiple Solanum species, including S. xanthocarpum and S. surattense, often alongside other sterols and alkaloids . It exhibits diverse pharmacological activities, such as anti-inflammatory, anti-tumor, and lipase inhibitory effects .

Properties

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

[(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C37H54O4/c1-8-25(22(2)3)20-31(38)23(4)28-14-15-29-27-21-32(39)34-24(5)33(41-35(40)26-12-10-9-11-13-26)17-19-37(34,7)30(27)16-18-36(28,29)6/h9-13,21-25,28-31,33-34,38H,8,14-20H2,1-7H3/t23-,24+,25+,28+,29-,30-,31+,33-,34+,36+,37+/m0/s1

InChI Key

PQWWCRLPWBAFIP-PRQOAQHDSA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2=CC(=O)C4C3(CCC(C4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C

Synonyms

carpesterol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Carpesterol belongs to the sterol class and shares a tetracyclic cyclopentanophenanthrene backbone with other plant-derived sterols. Key structural distinctions and similarities include:

Compound Structural Features Source Key References
This compound 3β-benzoyloxy, 22-hydroxy, 4α-methyl, Δ⁷ double bond Solanum ferox, S. xanthocarpum
Diosgenin Spiroketal side chain at C-17, Δ⁵ double bond S. xanthocarpum, Dioscorea
Stigmasterol Δ⁵,Δ⁷ double bonds, ethyl group at C-24 S. xanthocarpum, soybeans
Campesterol Methyl group at C-24, saturated side chain S. xanthocarpum, plant oils
β-Sitosterol Ethyl group at C-24, Δ⁵ double bond S. xanthocarpum, nuts

Key Structural Notes:

  • Unlike diosgenin, this compound lacks a spiroketal side chain, limiting its utility as a precursor for steroid hormone synthesis .

Pharmacological and Biochemical Activity Comparison

Lipase Inhibition

This compound acts as a competitive pancreatic lipase inhibitor (IC₅₀: 56.0 µg/mL), though it is ~16,000-fold less potent than the synthetic drug orlistat (IC₅₀: 3.5 ng/mL) . In contrast:

  • Diosgenin and β-sitosterol primarily modulate lipid metabolism via cholesterol absorption inhibition rather than direct lipase interaction .
Anti-Inflammatory and Anti-Tumor Activity
  • This compound reduces inflammation by inhibiting platelet aggregation and pro-inflammatory cytokines (e.g., TNF-α) . It also demonstrates anti-tumor activity , though specific mechanisms remain underexplored .
  • Diosgenin and solamargine (a Solanum alkaloid) induce apoptosis in cancer cells via mitochondrial pathways and p38 MAPK activation, showing higher potency than this compound .
Synergistic and Antagonistic Interactions
  • This compound exhibits antagonistic interaction with orlistat in lipase inhibition, reducing the latter’s efficacy .
  • In contrast, β-sitosterol and stigmasterol synergize with NSAIDs like diclofenac to enhance anti-inflammatory effects .

Key Findings :

  • This compound’s moderate bioactivity limits standalone use but supports its role in polyherbal formulations (e.g., with Cyperus rotundus for asthma) .
  • Structural analogs like diosgenin have broader industrial applications due to their role in steroid synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carpesterol
Reactant of Route 2
Carpesterol

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